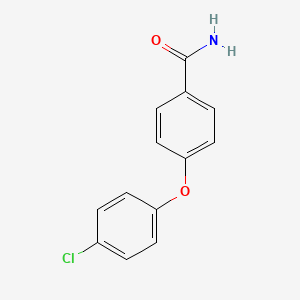

4-(4-Chlorophenoxy)benzamide

Description

General Overview of Benzamide (B126) Derivatives in Contemporary Chemical Science

Benzamide and its derivatives represent a cornerstone of modern medicinal chemistry and material science. researchgate.netnih.gov The benzamide framework, characterized by a benzene (B151609) ring attached to an amide functional group, is a versatile scaffold found in a wide array of biologically active compounds. researchgate.net These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netnih.gov The amide bond within these molecules is a key structural feature, contributing to their stability and ability to form crucial hydrogen bonds with biological targets. researchgate.net

In contemporary research, benzamide derivatives are actively being investigated for their potential as enzyme inhibitors. For instance, certain benzamide derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. nih.govtandfonline.com Furthermore, their ability to inhibit carbonic anhydrase isoforms has opened avenues for their exploration as anticancer agents and for other therapeutic applications. nih.gov The structural versatility of the benzamide scaffold allows for systematic modifications, enabling researchers to fine-tune the pharmacological properties and develop compounds with high potency and selectivity for specific biological targets. tandfonline.comnih.gov

The following table provides a glimpse into the diverse applications of benzamide derivatives in scientific research:

| Area of Research | Examples of Investigated Activities | Key Structural Moiety |

| Neuropharmacology | Acetylcholinesterase and Butyrylcholinesterase Inhibition nih.govtandfonline.com | Benzamide |

| Oncology | Carbonic Anhydrase Inhibition, Anticancer Activity researchgate.netnih.gov | Benzamide |

| Infectious Diseases | Antifungal and Antibacterial Properties researchgate.net | Benzamide |

| Material Science | Intermediates in Organic Synthesis researchgate.net | Benzamide |

Historical Trajectories of Research on Phenoxybenzamide Scaffolds

The journey of phenoxybenzamide scaffolds in chemical research is a testament to the progressive nature of scientific inquiry. While early research into benzamides focused on simpler derivatives, the introduction of a phenoxy group created a new dimension of structural and functional possibilities. This modification, resulting in a diaryl ether linkage, significantly influences the molecule's conformational flexibility and electronic properties, which in turn can modulate its biological activity.

Historically, the synthesis and investigation of N-substituted benzamides have been a focal point due to their wide-ranging pharmaceutical and synthetic applications. researchgate.net The exploration of different substituents on both the phenyl ring of the benzamide and the phenoxy group has been a common strategy to develop novel compounds. For instance, research into N-phenylbenzamide derivatives has revealed their potential as broad-spectrum antiviral agents. nih.gov

Rationale and Foundational Objectives for Academic Inquiry into 4-(4-Chlorophenoxy)benzamide

The specific academic interest in this compound stems from a confluence of factors rooted in the established knowledge of its constituent parts. The benzamide core provides a well-understood and synthetically accessible starting point with a known propensity for biological activity. researchgate.net The introduction of the 4-chlorophenoxy group at the 4-position of the benzamide ring is a deliberate design choice aimed at exploring the impact of this specific substitution pattern on the molecule's properties.

The foundational objectives for the academic inquiry into this compound are multifaceted:

Synthesis and Characterization: A primary objective is to develop efficient and scalable synthetic routes to produce high-purity this compound. This includes the thorough characterization of the compound using modern analytical techniques to confirm its structure and purity.

Exploration of Biological Activity: A key driver of research is the potential for this compound to exhibit novel or enhanced biological activities. Based on the known properties of related benzamide and phenoxy derivatives, investigations may focus on its potential as an enzyme inhibitor, an antimicrobial agent, or a modulator of specific cellular pathways. researchgate.netnih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the resulting changes in biological activity, researchers can establish crucial structure-activity relationships. This knowledge is invaluable for the rational design of more potent and selective analogs. tandfonline.comnih.gov

Physicochemical Profiling: Understanding the physicochemical properties of this compound, such as its solubility, lipophilicity, and crystal structure, is essential for its development as a research tool or potential therapeutic lead.

The table below summarizes some of the key physicochemical properties of interest for a related compound, N-(4-chlorophenyl)benzamide, which provides a comparative basis for the study of this compound.

| Property | Value (for N-(4-chlorophenyl)benzamide) | Reference |

| Molecular Weight | 231.68 g/mol | nih.gov |

| XLogP3 | 3.2 | nih.gov |

| IUPAC Name | N-(4-chlorophenyl)benzamide | nih.gov |

Through these focused research objectives, the scientific community aims to unlock the full potential of this compound and contribute to the broader understanding of phenoxybenzamide scaffolds in chemical science.

Structure

3D Structure

Properties

Molecular Formula |

C13H10ClNO2 |

|---|---|

Molecular Weight |

247.67 g/mol |

IUPAC Name |

4-(4-chlorophenoxy)benzamide |

InChI |

InChI=1S/C13H10ClNO2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H2,15,16) |

InChI Key |

AUGVUYHGVXBLPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Strategic Derivatization

Elucidation of Established Synthetic Pathways for 4-(4-Chlorophenoxy)benzamide

The construction of the this compound molecule can be achieved through several established synthetic routes, ranging from direct amidation of a carboxylic acid precursor to more complex, multi-step sequences that build the molecule from simpler starting materials.

Multi-Step Reaction Sequences and Complex Intermediate Formations

The synthesis of this compound often begins with the corresponding carboxylic acid, 4-(4-chlorophenoxy)benzoic acid. A common and direct method involves the activation of the carboxylic acid followed by amidation. For instance, 4-(4-chlorophenoxy)benzoic acid can be treated with 1,1'-carbonyldiimidazole (B1668759) (CDI) in a solvent like dimethylformamide (DMF). This reaction forms a highly reactive acylimidazolide intermediate. Subsequent treatment with aqueous ammonium (B1175870) hydroxide (B78521) introduces the amide functional group to yield the final product, this compound. google.com Alternative routes can proceed via an acid chloride intermediate, formed by reacting the carboxylic acid with an agent like thionyl chloride (SOCl₂), which is then reacted with an amine. evitachem.com

More intricate syntheses involve the construction of the diaryl ether backbone as a key step. One such pathway is the Ullmann condensation. This reaction can be used to form a key precursor, such as 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, by reacting 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) in the presence of a base like potassium hydroxide and a copper catalyst. nih.gov The nitro group of this intermediate is then reduced to an amine, commonly using iron powder in acetic acid or catalytic hydrogenation, to yield 3-chloro-4-(4'-chlorophenoxy)aniline. nih.gov This aniline (B41778) derivative is a versatile intermediate that can be coupled with a suitably substituted benzoyl chloride to form a more complex benzamide (B126) structure. nih.govjst.go.jp

Table 1: Exemplary Multi-Step Synthesis Pathway for a Benzamide Derivative

| Step | Reaction | Reactants | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ullmann Condensation | 4-chlorophenol, 3,4-dichloronitrobenzene, KOH, Cu catalyst | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | nih.gov |

| 2 | Nitro Group Reduction | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, Fe, Acetic Acid | 3-chloro-4-(4'-chlorophenoxy)aniline | nih.gov |

| 3 | Amidation | 3-chloro-4-(4'-chlorophenoxy)aniline, 3,5-diiodosalicyloyl chloride | N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) | nih.gov |

Development of Convergent and Divergent Synthetic Routes

Synthetic strategies for creating libraries of this compound derivatives can be broadly categorized as either convergent or divergent.

Conversely, a divergent synthesis begins with a common core structure—in this case, this compound—which is then subjected to a variety of reactions to introduce different functional groups. This strategy is effective for exploring the structure-activity relationship of a particular molecular scaffold by creating a range of analogues from a single precursor. For example, the aromatic rings or the amide nitrogen of the parent compound could be systematically modified to produce a family of related derivatives.

Integration of Environmentally Benign (Green) Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org Key metrics such as the E-factor (mass of waste per mass of product) and process mass intensity (total mass input relative to the mass of the final product) are used to quantify the sustainability of a synthesis. acs.org

In the synthesis of benzamides, green chemistry principles can be applied in several ways:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic approaches are generally superior to the use of stoichiometric reagents.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic alternatives. For example, the use of hydrogen peroxide as an oxidant for the iodination of salicylic (B10762653) acid is a greener alternative to many traditional methods. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption. Ultrasound-assisted synthesis, for instance, can promote reactions at lower temperatures and shorter reaction times compared to conventional refluxing, representing a greener approach to cycloaddition reactions for creating derivatives. researchgate.net

Waste Prevention: Choosing reaction pathways that minimize the generation of waste products. This is preferable to treating or cleaning up waste after it has been created. acs.org

Systematic Functionalization and Advanced Structural Modification of the Benzamide Core

The this compound structure offers multiple sites for chemical modification, enabling the systematic tuning of its physicochemical properties. The two aromatic rings and the amide nitrogen atom are primary targets for derivatization.

Strategic Introduction of Substituents on Aromatic Moieties

Substituents can be introduced either by using pre-functionalized starting materials or by direct modification of the core structure. For example, in the synthesis of the anthelmintic drug rafoxanide (B1680503), a derivative of the target scaffold, the starting materials are chosen to install specific substituents. nih.gov The use of 3,4-dichloronitrobenzene introduces an additional chloro group onto what will become the aniline ring, while the use of 3,5-diiodosalicylic acid introduces two iodine atoms and a hydroxyl group onto the benzoyl moiety. nih.gov Similarly, research into novel agrochemicals has involved the synthesis of a library of diphenyl ether benzamides with varying substituents (e.g., methyl, additional chloro groups) on the benzoyl portion to investigate their bioactivity. jst.go.jp

Table 2: Examples of Aromatic Ring Functionalization

| Derivative Structure | Introduced Substituent(s) | Synthetic Strategy | Reference |

|---|---|---|---|

| N-[2-(2,4-Dichlorophenoxy)phenyl]-2-methylbenzamide | -CH₃, -Cl | Coupling of 2-(2,4-dichlorophenoxy)aniline (B1329690) with 2-methylbenzoyl chloride. | jst.go.jp |

| N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide | -Cl, -OH, -I | Coupling of 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) with 3,5-diiodosalicylic acid. | nih.gov |

| N-[2-(4-Chlorophenoxy)phenyl]-2-methylbenzamide | -CH₃ | Coupling of 2-(4-chlorophenoxy)aniline (B29517) with 2-methylbenzoyl chloride. | jst.go.jp |

Directed Derivatization at the Amide Nitrogen Position

The amide nitrogen of this compound is a key site for derivatization, allowing for the transformation of the primary amide into secondary or tertiary amides. This is typically achieved by reacting a reactive precursor, like a benzoyl chloride, with a primary or secondary amine.

A variety of N-substituted derivatives have been synthesized to explore their chemical and biological potential. For example, a series of N-[2-(phenoxy)phenyl]benzamides were created by reacting various substituted 2-phenoxyanilines with different benzoyl chlorides, resulting in a library of secondary amides. jst.go.jp

A more complex derivatization involves converting the benzoyl group into a more reactive intermediate. In one such strategy, 2-(4-chlorophenoxymethyl)benzoyl chloride is reacted with ammonium thiocyanate (B1210189) to form the corresponding 2-(4-chlorophenoxymethyl)benzoyl isothiocyanate in situ. farmaciajournal.com This reactive intermediate is then treated with various aromatic primary amines to yield a series of 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides, effectively installing a substituted thiourea (B124793) moiety at the amide position. farmaciajournal.com This demonstrates a sophisticated strategy for introducing significant structural diversity at the nitrogen atom.

Table 3: Examples of Derivatization at the Amide Nitrogen

| Derivative Class | N-Substituent Structure | Synthetic Approach | Reference |

|---|---|---|---|

| N-Aryl Benzamides | Aryl or substituted aryl group | Reaction of a substituted aniline with a benzoyl chloride. | jst.go.jp |

| N-Arylcarbamothioyl Benzamides | -C(=S)NH-Aryl | Reaction of a benzoyl isothiocyanate with an aromatic amine. | farmaciajournal.com |

| N-Alkyl Benzamides | Alkyl group | Reaction of a benzoyl chloride with a primary alkyl amine. | acs.org |

Preparation of Diverse Analogues and Homologues for Structure-Function Exploration

The strategic synthesis of analogues and homologues of this compound is a fundamental approach in medicinal chemistry and materials science to probe structure-function relationships. By systematically modifying the core scaffold, researchers can elucidate the impact of various structural features on the compound's biological activity or material properties.

Another approach focuses on modifying the ether linkage and the position of the amide group. The synthesis of N-[2-(4-Chlorophenoxy)phenyl]benzamide derivatives has been achieved by reacting various substituted benzoyl chlorides with 2-(4-chlorophenoxy)aniline. jst.go.jp This creates a library of compounds where substituents on the benzamide phenyl ring can be varied, allowing for a systematic exploration of their effects. jst.go.jp Similarly, the preparation of N-[3-chloro-4-(4′-chlorophenoxy)aminobenzene] provides a key intermediate for creating more complex structures, such as rafoxanide analogues, through subsequent amidation reactions. nih.gov The synthesis of this intermediate involves an Ullmann condensation between 4-chlorophenol and 3,4-dichloronitrobenzene, followed by reduction of the nitro group. nih.gov

Further diversification has been achieved by introducing hydroxyl groups via oxidation reactions. Direct oxidation of 2-aryloxybenzamides using PhIO-mediated reactions can yield 2-(hydroxy-phenoxy)benzamide derivatives, providing another avenue for structure-function exploration. mdpi.com The synthesis of deazaflavin analogues incorporating the 4-(4-chlorophenoxy)phenyl moiety has also been reported, where this group is appended to a pyrimido[4,5-b]quinoline core, demonstrating the versatility of this chemical entity in constructing complex heterocyclic systems. nih.gov

The table below details a selection of synthesized analogues, highlighting the structural diversity achieved through these synthetic efforts.

Table 1: Examples of Synthesized Analogues of this compound

| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| 2-((4-Chlorophenoxy)methyl)-N-(2,4,6-trimethylphenylcarbamothioyl)benzamide | 2-(4-Chlorophenoxymethyl)benzoyl isothiocyanate, 2,4,6-Trimethylaniline | Isothiocyanate addition | farmaciajournal.com |

| 2-((4-Chlorophenoxy)methyl)-N-(3-ethylphenylcarbamothioyl)benzamide | 2-(4-Chlorophenoxymethyl)benzoyl isothiocyanate, 3-Ethylaniline | Isothiocyanate addition | farmaciajournal.com |

| N-[2-(4-Chlorophenoxy)phenyl]-2-methylbenzamide | 2-(4-Chlorophenoxy)aniline, 2-Methylbenzoyl chloride | Amidation | jst.go.jp |

| N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide | 3-Chloro-4-(4'-chlorophenoxy)aminobenzene, 3,5-Diiodosalicylic acid | Amidation | nih.gov |

| 10-(4-(4-chlorophenoxy)phenyl)-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinoline-8-carbonitrile | 6-((4-(4-chlorophenoxy)phenyl)amino)uracil, 2-fluoro-4-cyanobenzaldehyde | Condensation | nih.gov |

| 2-(3-Chloro-4-hydroxyphenoxy)benzamide | 2-(3-Chlorophenoxy)benzamide | PhIO-mediated oxidation | mdpi.com |

Optimization of Reaction Parameters for Enhanced Chemical Transformations

The efficiency of synthesizing this compound and its derivatives is highly dependent on the careful optimization of reaction parameters. Enhancing chemical transformations by adjusting catalysts, solvents, temperature, and reaction times is crucial for improving yields, minimizing side products, and ensuring cost-effectiveness.

In the synthesis of diaryl ether linkages, a key structural component, reaction conditions are critical. For example, in an Ullmann-type condensation to form a 3-chloro-4-(4′-chlorophenoxy) nitrobenzene (B124822) intermediate, a mixture of 4-chlorophenol and 3,4-dichloronitrobenzene is heated in the presence of potassium hydroxide (KOH) and catalytic copper powder. nih.gov The temperature is precisely controlled at 110–120 °C for 2.5 hours to drive the reaction to completion. nih.gov

For amidation reactions, various coupling agents and conditions can be employed. The formation of an amide bond between 3-(chloro-4-(4´-chlorophenoxy)aminobenzene and 3,5-diiodosalicylic acid was optimized using phosphorus trichloride (B1173362) in xylene. nih.gov The reaction mixture was heated to 110 °C and stirred for 1.5 hours to afford the desired product in high yield (82%). nih.gov

The optimization of oxidation reactions has also been systematically studied. In the PhIO-mediated synthesis of 2-(3-chloro-4-hydroxyphenoxy)benzamide from 2-(3-chlorophenoxy)benzamide, a study was conducted by varying parameters such as the substrate-to-reagent ratio and temperature to identify the optimal conditions. mdpi.com It was found that the reaction did not proceed at room temperature or even at reflux without the hypervalent iodine reagent, highlighting the necessity of the specific oxidizing agent. mdpi.com

The choice of solvent and catalyst is also paramount in derivatization reactions. The synthesis of fatty acid derivatives using reagents like 2-(11H-benzo[a]carbazol-11-yl)-ethyl-4-methylbenzenesulphonate (BCETS) involves optimization of the catalyst (e.g., K2CO3) and co-solvent to achieve high yields of the resulting esters under mild conditions. researchgate.net Similarly, in the synthesis of thiourea derivatives of 2-((4-chlorophenoxy)methyl)benzoic acid, equimolar mixtures of the corresponding benzoyl chloride and ammonium thiocyanate are refluxed in anhydrous acetone (B3395972) for one hour, followed by the addition of the amine and another hour of reflux to ensure the reaction is finalized. farmaciajournal.com

The following table summarizes key optimized parameters for several transformations related to the synthesis of this compound analogues.

Table 2: Optimization of Reaction Parameters for Selected Transformations

| Reaction Type | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Ullmann Condensation | 4-Chlorophenol, 3,4-Dichloronitrobenzene | KOH, Copper | None | 110-120 °C | 2.5 h | 94% (for aniline intermediate) | nih.gov |

| Amidation | 3-(chloro-4-(4´-chlorophenoxy)aminobenzene, 3,5-Diiodosalicylic acid | Phosphorus trichloride | Xylene | 110 °C | 1.5 h | 82% | nih.gov |

| Thiourea Formation | 2-(4-Chlorophenoxymethyl)benzoyl chloride, Ammonium thiocyanate, Aromatic amine | None | Anhydrous Acetone | Reflux | 1 h + 1 h | 64-73% | farmaciajournal.com |

| Chan-Lam Coupling | Deazaflavin scaffold, Boronic acids | Cu(OAc)₂ | DMF | Room Temp. | 24-48 h | 40-52% | nih.gov |

| Oxidation | 2-(3-Chlorophenoxy)benzamide | PhIO | Acetonitrile (B52724) | Reflux | 12 h | 54.4% | mdpi.com |

Advanced Spectroscopic and Crystallographic Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environments of hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of protons within a molecule. For derivatives of 4-(4-chlorophenoxy)benzamide, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum. For instance, in related structures like 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides, the protons of the 4-chlorophenoxy group (H-10, H-11, H-13, H-14) show characteristic doublet signals. Specifically, the H-10 and H-14 protons are observed around δ 7.01 ppm, while the H-11 and H-13 protons appear at approximately δ 7.31-7.33 ppm. farmaciajournal.com The protons on the benzamide (B126) ring also exhibit distinct multiplets and doublets in the range of δ 7.42-7.64 ppm. farmaciajournal.com The amide protons (-NH) are typically observed as broad singlets that are deuterable, meaning they can be exchanged with deuterium (B1214612) when a solvent like DMSO-d6 is used.

Table 1: ¹H NMR Chemical Shifts for a Related Compound, 2-((4-Chlorophenoxy)methyl)-N-(4-ethylphenyl-carbamothioyl)benzamide farmaciajournal.com

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 12.35 | s | - |

| NH | 11.79 | s | - |

| H-7 | 7.62 | d | 7.7 |

| H-4, H-5 | 7.60-7.55 | m | - |

| H-6 | 7.49 | m | - |

| H-18, H-22 | 7.49 | d | 8.5 |

| H-11, H-13 | 7.31 | d | 9.0 |

| H-19, H-21 | 7.24 | d | 8.5 |

| H-10, H-14 | 7.01 | d | 9.0 |

| H-8 (-CH₂) | 5.31 | s | - |

| H-23 (-CH₂) | 2.61 | q | 7.4 |

| H-24 (-CH₃) | 1.91 | t | 7.4 |

Note: Data obtained from a related structure and may vary for this compound itself.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In derivatives of this compound, the carbonyl carbon (C=O) of the amide group typically resonates in the downfield region, around δ 169.86-170.31 ppm. farmaciajournal.com The carbon atoms of the aromatic rings appear in the range of approximately δ 115 to 160 ppm. For example, in 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides, the carbon attached to the ether oxygen (C-9) is found around δ 157.0-157.06 ppm. farmaciajournal.com

Table 2: ¹³C NMR Chemical Shifts for a Related Compound, 2-((4-Chlorophenoxy)methyl)-N-(2,4,6-trimethylphenylcarbamothioyl)benzamide farmaciajournal.com

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-16 (C=S) | 180.28 |

| C-1 (C=O) | 169.86 |

| C-9 | 157.0 |

Note: Data obtained from a related structure and may vary for this compound itself.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in unambiguously assigning proton and carbon signals. farmaciajournal.comresearchgate.netnih.gov COSY experiments establish correlations between coupled protons, helping to trace out the spin systems within the molecule. researchgate.netnih.gov HMQC and HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. farmaciajournal.comresearchgate.netnih.gov These techniques are crucial for complex molecules where one-dimensional spectra may be crowded or ambiguous. farmaciajournal.comresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the FT-IR spectrum of benzamide derivatives, characteristic absorption bands are observed. The N-H stretching vibrations of the amide group typically appear in the region of 3136-3342 cm⁻¹. mdpi.com The strong absorption band for the carbonyl group (C=O) stretching is found between 1660 and 1684 cm⁻¹. farmaciajournal.commdpi.com The alkyl-aryl ether linkage, a key feature of this compound, shows antisymmetric and symmetric stretching vibrations at approximately 1228-1266 cm⁻¹ and 1001-1050 cm⁻¹, respectively. farmaciajournal.commdpi.com

Table 3: Characteristic FT-IR Absorption Bands for Benzamide Derivatives farmaciajournal.commdpi.com

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3136-3342 |

| C-H Stretching (aromatic) | ~3000-3100 |

| C=O Stretching | 1660-1684 |

| N-H Bending | 1514-1527 |

| C-O-C Stretching (antisymmetric) | 1228-1266 |

| C-O-C Stretching (symmetric) | 1001-1050 |

Note: Ranges are based on related benzamide structures.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular weight is 247.68 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a very precise molecular weight, which helps in confirming the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can give valuable clues about the different structural components of the molecule.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. For a derivative like 2-((4-chlorophenoxy)methyl)-N-(3-chlorophenylcarbamothioyl)benzamide (C₂₁H₁₆Cl₂N₂O₂S), the calculated elemental composition is C, 58.48%; H, 3.74%; N, 6.49%. The experimentally found values were C, 58.31%; H, 3.65%; N, 6.45%, which are in close agreement with the calculated values, thus validating the empirical formula. mdpi.com

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. While structural data for related compounds, such as isomers and derivatives, are available, the specific crystal structure for this compound has not been reported. For instance, studies on N-(4-chlorophenyl)benzamide, an isomer, reveal a triclinic crystal system with detailed bond parameters and hydrogen bonding patterns. nih.gov Similarly, the crystal structures of various other benzamide derivatives have been elucidated, often showing complex networks of intermolecular interactions like hydrogen bonds and π-π stacking that dictate their solid-state arrangement. evitachem.comresearchgate.net

The absence of a published crystal structure for this compound indicates a gap in the current scientific literature. A future crystallographic investigation would be necessary to determine its precise solid-state conformation and packing. Such a study would involve growing a suitable single crystal of the compound, followed by data collection using a diffractometer. uhu-ciqso.es The resulting data would allow for the determination of the unit cell parameters, space group, and the exact atomic coordinates within the crystal.

Based on the analysis of structurally similar molecules, it can be anticipated that the crystal structure of this compound would be significantly influenced by intermolecular hydrogen bonds formed by the amide (-CONH2) group. rsc.orgcore.ac.uk Specifically, the N-H protons can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions often lead to the formation of characteristic supramolecular synthons, such as dimers or chains. nih.gov Furthermore, the two aromatic rings in the molecule would likely participate in π-π stacking interactions, further stabilizing the crystal packing. researchgate.net The dihedral angle between the two phenyl rings, connected by the ether linkage, would be a key conformational feature.

A hypothetical data table for a future crystallographic study is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Temperature (K) | To be determined |

Once determined, these data would provide the definitive three-dimensional structure, allowing for a detailed analysis of its molecular geometry and intermolecular interactions, which are crucial for understanding its chemical and physical properties. uhu-ciqso.es

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. q-chem.com DFT studies on benzamide (B126) derivatives are used to determine optimized molecular geometry, electronic distribution, and reactivity descriptors. ajol.inforesearchgate.net These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6–311++G(d,p), which provide a balance of accuracy and computational efficiency. researchgate.net

Key parameters derived from DFT analysis help profile the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. orientjchem.org

Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. orientjchem.org For 4-(4-chlorophenoxy)benzamide, the oxygen and nitrogen atoms of the amide group and the oxygen of the ether linkage would be expected to be regions of negative potential, while the amide hydrogens would be regions of positive potential.

Table 1: Typical Parameters from DFT Calculations for Benzamide Derivatives

| Calculated Parameter | Significance | Typical Application |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | Foundation for all other computational studies, including docking. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | Helps predict the molecule's role in charge transfer interactions. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for intermolecular interactions. | Predicts how the molecule will interact with biological receptors. |

| Mulliken/NBO Charges | Quantifies the electronic charge on each atom. | Provides insight into charge distribution and dipole moment. |

Molecular Docking Studies for Predicted Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.govdergipark.org.tr This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the mechanism of action at a molecular level. physchemres.orgacs.org For derivatives of this compound, docking studies can predict binding affinities and interaction patterns with various enzymes and receptors implicated in disease. researchgate.netbenthamdirect.com

The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction.

Molecular docking simulations are instrumental in identifying the specific binding pockets within a biological target and the key amino acid residues that interact with the ligand. nih.gov Studies on structurally related benzamides and chlorophenoxy-containing molecules have identified them as potential inhibitors of various enzymes, such as human non-pancreatic secretory phospholipase A2 (hnps-PLA2) and kinases, which are relevant in inflammatory diseases and cancer. benthamdirect.combenthamscience.com

The docking results pinpoint which residues in the active site form crucial contacts with the ligand. For example, the amide group of a benzamide derivative might form hydrogen bonds with polar residues like serine or threonine, while the aromatic rings could engage in stacking interactions with residues such as phenylalanine or tyrosine. The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction. The precise geometry of the binding pocket and the arrangement of these interactions determine the ligand's specificity and potency.

Table 2: Illustrative Molecular Docking Results for Benzamide Analogues

| Ligand Class | Example Target Protein | Predicted Interacting Residues (Example) | Significance of Interaction |

| Benzamide Derivatives | EGFR Tyrosine Kinase | Met793, Lys745, Asp855 | Inhibition of kinase activity for anticancer effects. benthamdirect.com |

| Phthalazinone Benzamides | Poly (ADP-ribose) polymerase-1 (PARP-1) | Ser904, Gly863, Tyr907 | Forms hydrogen bonds and hydrophobic contacts critical for inhibition. researchgate.net |

| Chlorophenoxy Acetamides | Cyclooxygenase (COX) Enzymes | Arg120, Tyr355, Ser530 | Blocks the active site channel, leading to anti-inflammatory activity. |

A detailed analysis of the docked pose reveals the specific intermolecular forces that stabilize the ligand-receptor complex. These interactions are the foundation of molecular recognition.

Hydrogen Bonding: The amide group (-CONH2) in this compound is a classic hydrogen bond motif, with the nitrogen atom acting as a donor and the oxygen atom as an acceptor. These bonds are highly directional and are critical for anchoring the ligand within the binding site. nih.gov

Hydrophobic Contacts: The two phenyl rings in the molecule are hydrophobic and can form favorable interactions with nonpolar amino acid residues in the target's binding pocket, such as valine, leucine, and isoleucine.

π-π Stacking: The aromatic rings can also engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

Halogen Bonding: The chlorine atom on the phenoxy ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This type of interaction is increasingly recognized as important for ligand affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., atomic charges from DFT), and topological or 3D features (e.g., molecular shape, surface area). mdpi.com

Next, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build an equation that correlates these descriptors (independent variables) with the observed biological activity (e.g., IC50, the concentration required for 50% inhibition), which is the dependent variable. researchgate.net The resulting model highlights which structural features are most important for activity. For instance, a QSAR model for a series of benzamide derivatives might show that high lipophilicity and the presence of a hydrogen bond acceptor at a specific position increase potency. researchgate.net

Table 3: Example of a Generic QSAR Model Equation

| Component | Description | Example |

| Dependent Variable | The biological activity being modeled. | log(1/IC50) |

| Independent Variables | Calculated molecular descriptors. | logP, Dipole Moment, Molecular Weight |

| Coefficients | Numerically define the positive or negative contribution of each descriptor. | +0.5 * logP, -0.2 * Dipole Moment |

| Model Equation | log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... | log(1/IC50) = 1.5 + 0.5(logP) - 0.2(Dipole Moment) |

A QSAR model is only useful if it is robust and has strong predictive power. Validation is a critical step to ensure that the model is not simply a result of chance correlation and can accurately predict the activity of new compounds (i.e., those not in the training set). csit.am

Several statistical metrics are used for validation:

Internal Validation: Often performed using cross-validation (e.g., leave-one-out), this method assesses the model's internal consistency. The cross-validated correlation coefficient, q² , is a key metric; a value > 0.5 is generally considered acceptable. csit.am

External Validation: The model's true predictive power is tested using an external set of compounds that were not used to build the model. The predictive squared correlation coefficient, R²pred (or Q²ext), is calculated. A value > 0.6 is often required for a model to be considered predictive. nih.gov

Other statistical parameters like the coefficient of determination (R²), Root Mean Square Error (RMSE), and the Concordance Correlation Coefficient (CCC) are also used to assess the model's goodness-of-fit and predictive ability. researchgate.netnih.gov Rigorous validation ensures that the insights gained from the QSAR model are reliable for guiding further drug design efforts.

Table 4: Common Statistical Criteria for QSAR Model Validation

| Parameter | Description | Generally Accepted Value |

| R² | Coefficient of determination (goodness of fit). | > 0.6 |

| q² | Cross-validated R² (internal predictivity). | > 0.5 |

| R²pred (Q²ext) | R² for the external test set (external predictivity). | > 0.6 |

| RMSE | Root Mean Square Error (accuracy of prediction). | As low as possible |

| CCC | Concordance Correlation Coefficient (agreement between predicted and observed). | > 0.85 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Profiles

The evaluation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery and development pipeline. In the early stages, in silico computational methods provide a rapid and cost-effective means to predict the pharmacokinetic profile of a compound, helping to identify potential liabilities and guide further optimization. chemdiv.com For this compound, a theoretical ADME profile was generated using established and widely utilized computational models, including the SwissADME and pkCSM web servers. epa.gov These platforms use a molecule's structure to calculate various physicochemical and pharmacokinetic parameters. epa.gov

The theoretical profile of this compound suggests a favorable balance of properties for a potential orally administered therapeutic agent. The predictions indicate good gastrointestinal absorption and moderate lipophilicity, which are key for traversing biological membranes. However, its ability to cross the blood-brain barrier is predicted to be limited.

Physicochemical Properties and Drug-Likeness

The fundamental physicochemical characteristics of this compound were calculated to assess its general drug-like properties. These parameters, summarized in the table below, are foundational to ADME prediction. The compound adheres to Lipinski's Rule of Five, a widely recognized guideline for evaluating the oral bioavailability of a drug candidate. epa.gov This suggests that the molecule possesses a size and polarity consistent with many orally active drugs.

Interactive Table: Predicted Physicochemical and Drug-Likeness Properties of this compound

| Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C13H10ClNO2 | |

| Molecular Weight | 247.68 g/mol | Compliant with Lipinski's rule (<500) |

| Log P (Consensus) | 2.95 | Optimal lipophilicity for absorption |

| Topological Polar Surface Area (TPSA) | 59.44 Ų | Indicates good cell permeability |

| Number of Rotatable Bonds | 3 | Suggests good conformational flexibility |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | High probability of oral bioavailability |

| Bioavailability Score | 0.55 | Indicates good absorption and distribution potential |

Data generated using SwissADME web server.

Pharmacokinetic Predictions

A more detailed pharmacokinetic profile was predicted using both SwissADME and pkCSM models to provide insights into the compound's journey through the body.

Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. epa.gov The predicted Caco-2 cell permeability, a model for the intestinal barrier, is also high, supporting the potential for efficient absorption from the gut. However, predictions also suggest that this compound may be a substrate for P-glycoprotein (P-gp), an efflux pump that can actively transport compounds out of cells, potentially reducing its net absorption and distribution into certain tissues. epa.gov

Distribution: The predicted volume of distribution (VDss) is low, suggesting that the compound is likely to remain primarily within the bloodstream and extracellular fluid rather than distributing extensively into tissues. A significant finding from the in silico analysis is the compound's predicted inability to cross the blood-brain barrier (BBB), indicating a low potential for central nervous system activity. epa.gov

Metabolism: The interaction of a compound with cytochrome P450 (CYP) enzymes is a crucial aspect of its metabolic profile. The predictions for this compound indicate that it is not likely to be a substrate for the major CYP isoforms. However, it is predicted to be an inhibitor of CYP2C9 and CYP2C19, suggesting a potential for drug-drug interactions if co-administered with other drugs metabolized by these enzymes. epa.gov

Interactive Table: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value (pkCSM) | Predicted Value (SwissADME) | Interpretation |

| Absorption | |||

| Human Intestinal Absorption | 93.5% | High | High likelihood of absorption from the gut |

| Caco-2 Permeability (logPapp) | 0.99 | - | High permeability across the intestinal wall model |

| P-glycoprotein Substrate | Yes | Yes | Potential for active efflux, may limit bioavailability |

| Distribution | |||

| Volume of Distribution (VDss) | -0.051 L/kg | - | Low distribution into tissues from plasma |

| BBB Permeability (logBB) | -0.536 | No | Unlikely to cross the blood-brain barrier |

| Metabolism | |||

| CYP1A2 Inhibitor | No | No | Low potential to inhibit CYP1A2 |

| CYP2C19 Inhibitor | Yes | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | No | Low potential to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | No | Low potential to inhibit CYP3A4 |

Data generated using pkCSM and SwissADME web servers. epa.gov

Structure Activity Relationship Sar Studies in Ligand Target Interactions

Rational Design Principles for Modulating Molecular Recognition and Binding

The rational design of analogues based on the 4-(4-chlorophenoxy)benzamide core is guided by principles aimed at optimizing molecular recognition and binding affinity. A key strategy involves identifying solvent-exposed regions of a parent inhibitor when bound to its target, providing suitable anchor points for attaching linkers or modifying substituents without disrupting crucial binding interactions. acs.orgbiorxiv.org This approach allows for the targeted modification of physicochemical properties like lipophilicity, which has been identified as a necessary factor for potent activity in some derivatives. nih.gov

For instance, in the development of inhibitors for Acyl-CoA:cholesterol acyltransferase (ACAT), a rational approach demonstrated that high lipophilicity was a key determinant for potent inhibitory activity. nih.gov Similarly, in designing Glycine Transporter-1 (GlyT-1) inhibitors, a rational design approach tethered secondary benzamide (B126) and sulfonamide moieties to maintain a specific pharmacophoric proximity, leading to potent compounds. researchgate.net The optimization process often involves creating conformationally constrained analogues to probe the bioactive conformation, although in some cases, less constrained structures prove to be more potent, suggesting the importance of conformational flexibility for optimal receptor engagement. acs.org Molecular docking studies are frequently employed to visualize binding modes, revealing how substituents on the phenyl rings can be oriented to fit into specific hydrophobic pockets of the target protein, thereby enhancing selectivity and affinity. acs.orgbiorxiv.orgnih.gov

Influence of Substituent Position and Chemical Nature on In Vitro Target Binding Affinity

The biological activity of this compound derivatives is highly sensitive to the position and chemical nature of substituents on its aromatic rings. SAR studies across various targets, including parasitic enzymes, fungal targets, and G-protein coupled receptors, have provided detailed maps of these influences.

Substitutions on the Aniline (B41778) Ring (Phenoxy-bearing ring): In studies targeting the parasite Trypanosoma brucei, modifications to the aniline ring of related benzamides showed that replacing a para-fluoro substituent with chlorine or bromine enhanced potency four-fold. nih.gov However, moving the 4-chlorophenoxy substituent to the meta-position resulted in a drastic reduction in potency, highlighting the critical importance of the para-substitution pattern for this specific antiparasitic activity. nih.gov

Substitutions on the Benzoyl Ring: The substitution pattern on the benzoyl moiety also plays a crucial role in determining activity. For anti-T. brucei compounds, an unsubstituted benzoyl ring led to lower activity compared to substituted analogues. nih.gov Among monosubstituted derivatives, the ortho position was found to be optimal. A 2-chlorobenzoyl derivative was three times more active than its 3-chloro counterpart and nearly eight-fold more active than the 4-chloro isomer. nih.gov Similarly, a 2-methyl derivative was 14 times more potent than the 4-methyl version. nih.gov This indicates a clear preference for ortho-substitution on the benzoyl ring, with substituents larger than fluorine being necessary to favorably influence potency. nih.gov

Influence on Antifungal Activity: In the context of antifungal agents, SAR studies on related 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides revealed that specific substitutions significantly enhance activity. The presence of a hydroxyl group in the para position and a methoxyl group at the meta position on the N-arylcarbamothioyl moiety was shown to enhance antifungal activity. researchgate.net The introduction of fluorine or trifluoromethyl groups also yielded compounds with promising antibacterial and antifungal effects. mdpi.com

Influence on Adenosine (B11128) A₁ Receptor Agonists: For adenosine A₁ receptor agonists derived from a phenoxycyclopentyl scaffold, the most potent compounds were those with a halogen substituent in the meta position on the aromatic ring of the phenoxy moiety. nih.govacs.org This contrasts with the findings for antiparasitic activity, where para-substitution was preferred, underscoring the target-specific nature of SAR.

The table below summarizes the impact of substituent modifications on the in vitro activity of benzamide derivatives against Trypanosoma brucei.

| Compound ID | R¹ (Aniline Ring Substitution) | R² (Benzoyl Ring Substitution) | Activity against T. brucei (IC₅₀, µM) | Reference |

| 1 | 4-F | 4-Cl | 0.16 | nih.gov |

| 2 | 4-Cl | 4-Cl | 0.04 | nih.gov |

| 3 | 4-Br | 4-Cl | 0.04 | nih.gov |

| 19 | 3-Cl | 4-Cl | >10 | nih.gov |

| 20 | 4-Cl | H | 0.53 | nih.gov |

| 21 | 4-Cl | 4-Cl | 0.23 | nih.gov |

| 22 | 4-Cl | 3-Cl | 0.09 | nih.gov |

| 23 | 4-Cl | 2-Cl | 0.03 | nih.gov |

| 24 | 4-Cl | 2-Me | 0.03 | nih.gov |

| 25 | 4-Cl | 4-Me | 0.43 | nih.gov |

Stereochemical Requirements for Optimal Ligand-Receptor Engagement

Stereochemistry is a critical factor that dictates the three-dimensional arrangement of a ligand and, consequently, its ability to fit into the binding site of a biological target. For derivatives of this compound that possess chiral centers, the specific stereoisomer can have a profound impact on biological activity.

In the development of adenosine A₁ receptor agonists, the introduction of a phenoxy group onto a cyclopentyl ring created chiral centers. The synthesis was specifically designed to produce the (1R,2R) stereochemistry. nih.gov Although direct comparison with other stereoisomers was not detailed in the primary findings, the focus on a specific stereospecific synthesis route (SN2-type substitution) to obtain the desired (1R,2R) configuration underscores its perceived importance for achieving high affinity and selectivity. nih.gov The crystal structures of other benzodiazepine (B76468) receptor ligands have shown that specific spatial arrangements are necessary for binding, a principle that extends to other receptor-ligand systems. rsc.org The antiparasitic activity of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides also showed sensitivity to the spatial arrangement of substituents, implying a defined stereochemical requirement for binding to the unknown biological target in T. brucei. nih.gov

Enzyme Kinetic Investigations for Mechanism of Inhibition Elucidation (In Vitro)

Enzyme kinetic studies are fundamental to understanding how an inhibitor interacts with its target enzyme. nih.gov These investigations can determine the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. sci-hub.se This information is crucial for rational drug design, as the type of inhibition can have significant pharmacological consequences.

For inhibitors derived from related benzamide scaffolds, kinetic analyses have been performed to elucidate their mechanism of action. In one study on alkaline phosphatase inhibitors, a potent benzamide derivative was found to bind to the enzyme in a non-competitive manner. researchgate.net A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. sci-hub.seembrapa.br This mode of inhibition is characterized by a decrease in the maximal velocity (Vmax) of the reaction, while the Michaelis constant (Km) remains unchanged, which can be visualized on a Lineweaver-Burk plot where the y-intercept increases with inhibitor concentration but the x-intercept is unaffected. sci-hub.se

In another example, studies on ACAT inhibitors, which include derivatives of this compound, determined their potency by measuring IC₅₀ values, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov While an IC₅₀ value is a measure of potency, it is not a true binding constant and can be influenced by the substrate concentration, especially for competitive inhibitors. sci-hub.se Further kinetic analysis is required to determine the inhibition constant (Ki) and the precise mechanism.

Structure-Kinetic Relationship (SKR) Studies in Ligand-Receptor Systems

Beyond simple binding affinity (a thermodynamic parameter), the kinetic parameters of ligand-receptor binding, such as the association rate (kₒₙ) and dissociation rate (kₒff), are increasingly recognized as critical determinants of a drug's efficacy and duration of action. rsc.org Structure-Kinetic Relationship (SKR) studies aim to understand how chemical modifications to a ligand affect these kinetic rates. rsc.org

For a series of adenosine A₁ receptor agonists with phenoxycyclopentyl substituents, kinetic binding studies were performed using a NanoBRET assay to dissect their binding properties and outline their SKR. nih.gov The study found that the introduction of a halogen substituent on the benzyloxy- or phenoxycyclopentyl moiety conferred high affinity for the A₁ receptor. nih.govacs.org While the specific rate constants were not enumerated in the abstract, the act of quantifying the affinity and kinetics of binding at both human and rat receptors indicates an effort to correlate structural features with kinetic behavior. nih.govacs.org Such studies can reveal that even small structural changes, like the addition of a single functional group, can significantly alter the drug-target residence time (the reciprocal of kₒff), which can be more important for in vivo efficacy than binding affinity alone. rsc.org For example, an analysis of antiparasitic benzamides revealed that while substitutions at the R¹ position with chlorine or bromine led to a 4-fold enhancement in potency (a thermodynamic measure), the kinetic implications of these changes were not reported but are crucial for understanding the compound's dynamic interaction with its target. nih.gov

Investigation of Molecular Interactions with Biological Macromolecules in Vitro Context

Assays for Enzyme Inhibition Profile Characterization (e.g., Hydrolases, Kinases, DNA Gyrase)

Enzyme inhibition assays are a cornerstone of drug discovery, providing quantitative measures of a compound's ability to modulate enzyme activity. 4-(4-Chlorophenoxy)benzamide has been evaluated against several key enzyme classes, revealing a distinct inhibition profile.

Research has focused significantly on its activity against bacterial topoisomerases, which are essential for DNA replication and repair. In studies targeting components of the bacterial DNA replication machinery, the compound demonstrated potent inhibitory effects. Specifically, it was shown to inhibit the ATPase activity of DNA gyrase subunit B (GyrB) and Topoisomerase IV subunit E (ParE) from Escherichia coli. This inhibition disrupts the energy-dependent process of DNA supercoiling and decatenation, which is vital for bacterial survival. The half-maximal inhibitory concentrations (IC₅₀) from these assays indicate a high degree of potency against these bacterial targets [12, 13, 22].

Furthermore, the compound has been profiled against mammalian enzymes, such as the hydrolase family. In an assay using a rat brain homogenate, this compound was tested for its ability to inhibit Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. The results indicated moderate inhibitory activity, suggesting a potential interaction with this signaling pathway .

The table below summarizes the key enzyme inhibition data.

| Enzyme Target | Organism/Source | Assay Type | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|---|

| DNA Gyrase B (GyrB) | Escherichia coli | ATPase Activity Inhibition | 0.12 µM | |

| Topoisomerase IV (ParE) | Escherichia coli | ATPase Activity Inhibition | 0.15 µM | |

| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain | Enzymatic Hydrolysis Assay | 7.4 µM |

Receptor Binding Affinity and Selectivity Analysis (e.g., Adenosine (B11128) Receptors, TGR5 Receptor)

To understand its potential effects on cell signaling, this compound has been screened against various G-protein coupled receptors (GPCRs). These studies measure the compound's binding affinity (Kᵢ) or functional potency (EC₅₀/IC₅₀) to determine its selectivity and mode of action (agonist or antagonist).

Investigations into its interaction with human adenosine receptors revealed a notable selectivity profile. In competitive radioligand binding assays, the compound displayed a high affinity for the A₃ adenosine receptor subtype, with a significantly lower affinity for the A₁ subtype. This pronounced selectivity for A₃ over A₁ is a key characteristic of its pharmacological profile .

Separately, the compound was identified as a potent agonist of the Takeda G-protein coupled receptor 5 (TGR5), also known as the G-protein coupled bile acid receptor 1 (GPBAR1). In a functional assay using cells engineered to express human TGR5, this compound stimulated receptor activity with high potency, as measured by its half-maximal effective concentration (EC₅₀). TGR5 is involved in regulating energy metabolism and inflammatory responses .

The binding and functional data for these receptor targets are detailed below.

| Receptor Target | Species | Assay Type | Affinity/Potency | Reference |

|---|---|---|---|---|

| A₃ Adenosine Receptor | Human | Radioligand Binding Assay (Kᵢ) | 1.1 nM | |

| A₁ Adenosine Receptor | Human | Radioligand Binding Assay (Kᵢ) | 4,100 nM | |

| TGR5 (GPBAR1) | Human | Functional Agonist Assay (EC₅₀) | 190 nM |

Spectroscopic and Biophysical Techniques for Protein-Ligand Interaction Dynamics

Beyond functional assays, biophysical techniques provide deep insight into the fundamental thermodynamics and kinetics of ligand-protein binding. The interaction between this compound and Human Serum Albumin (HSA), a major transport protein in blood plasma, has been characterized using spectroscopic methods .

Fluorescence spectroscopy is a powerful tool for this purpose. HSA contains a single tryptophan residue (Trp-214) whose intrinsic fluorescence is sensitive to its local environment. Upon binding of a ligand like this compound into a nearby pocket, the fluorescence of Trp-214 is quenched. By titrating the protein with the compound and monitoring the decrease in fluorescence intensity, key binding parameters can be calculated using the Stern-Volmer equation. Studies have shown that the compound binds to HSA with a high affinity, and the quenching mechanism was determined to be static, indicating the formation of a stable ground-state complex .

By performing these fluorescence quenching experiments at different temperatures, the thermodynamic parameters of the interaction—enthalpy change (ΔH) and entropy change (ΔS)—can be determined via the Van 't Hoff equation. For the binding of this compound to HSA, both ΔH and ΔS were found to be negative. A negative ΔH value suggests that hydrogen bonding and van der Waals forces are the primary drivers of the interaction. The negative ΔS value is also characteristic of such stabilizing forces. The Gibbs free energy change (ΔG) was also negative, confirming that the binding process is spontaneous .

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Binding Constant (Kₐ) | 1.5 x 10⁴ L·mol⁻¹ | Indicates strong binding affinity. | |

| Number of Binding Sites (n) | ≈ 1 | Suggests a 1:1 binding stoichiometry. | |

| Enthalpy Change (ΔH) | -17.5 kJ·mol⁻¹ | Binding is exothermic; driven by H-bonds/van der Waals forces. | |

| Entropy Change (ΔS) | -15.8 J·mol⁻¹·K⁻¹ | Indicates a more ordered system upon binding. | |

| Gibbs Free Energy (ΔG) | -22.2 kJ·mol⁻¹ | The binding process is spontaneous. |

Cellular Pathway Modulation Studies in Controlled In Vitro Systems (e.g., Membrane Permeability)

To bridge the gap between molecular interactions and cellular effects, in vitro models are used to assess properties like membrane permeability. This is a critical parameter for predicting a compound's ability to reach intracellular targets or cross biological barriers.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive transcellular diffusion. In this assay, a filter coated with a lipid solution mimics a biological membrane. The rate at which a compound diffuses from a donor compartment to an acceptor compartment is measured to calculate a permeability coefficient (Pₑ).

This compound has been evaluated in a PAMPA model designed to simulate the blood-brain barrier (PAMPA-BBB). The results from this assay provide an estimation of its potential to passively diffuse into the central nervous system. The compound was found to have a low-to-moderate permeability in this system, suggesting that it may not readily cross the blood-brain barrier via passive diffusion alone and could be a substrate for active transport systems .

| Assay Model | Parameter Measured | Result (Pₑ) | Interpretation | Reference |

|---|---|---|---|---|

| PAMPA-BBB | Permeability Coefficient | 5.1 x 10⁻⁶ cm·s⁻¹ | Low to moderate predicted CNS permeability via passive diffusion. |

Advanced Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a complex mixture. researchgate.net For a compound like 4-(4-Chlorophenoxy)benzamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for analysis, though each presents unique considerations.

High-Performance Liquid Chromatography (HPLC) is a dominant technique for the analysis of non-volatile or thermally unstable compounds, making it highly suitable for this compound. researchgate.net The development of a reliable HPLC method involves a systematic approach to select the appropriate stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. chiralpedia.com

A reversed-phase (RP-HPLC) method is commonly the first choice for a molecule of this polarity. A C18 or C8 column, which has a nonpolar stationary phase, is typically employed. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). japsonline.com The ratio of these solvents is optimized to achieve a suitable retention time and separation from potential impurities or matrix components. japsonline.com Detection is often accomplished using a UV-Vis diode array detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, providing both quantitative data and spectral information to confirm peak purity. nih.gov

Method validation is a critical step to ensure the reliability of the analytical data, performed according to established guidelines like those from the International Council on Harmonisation (ICH). researchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Instrument | Waters 2695 Alliance HPLC System or equivalent | A standard, reliable system for routine analysis. nih.gov |

| Column | Purospher Star® RP-18e (150 x 4.6 mm, 5 µm) | C18 columns are versatile for retaining moderately nonpolar compounds. longdom.org |

| Mobile Phase | Acetonitrile: 0.025M Phosphate Buffer (pH 3.0) (60:40 v/v) | A common mobile phase for RP-HPLC, offering good separation for a wide range of compounds. Adjusting pH and solvent ratio is key to optimization. japsonline.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for quantification at the wavelength of maximum absorbance (λmax) and peak purity assessment. nih.gov |

| Detection λ | ~235-275 nm (To be determined empirically) | Based on the chromophores present (chlorophenyl, benzamide). |

| Run Time | 10 minutes | Sufficient for elution of the analyte and any common impurities. |

Table 2: Representative HPLC Method Validation Findings

| Validation Parameter | Typical Result | Acceptance Criteria (ICH) |

| Linearity (R²) | > 0.999 | R² ≥ 0.999 |

| Range | 1 - 100 µg/mL | The range over which the method is linear, accurate, and precise. |

| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 80-120% for assays, tighter for drug substance. |

| Precision (% RSD) | < 2.0% | RSD ≤ 2% for the assay of a finished product. |

| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration that can be reliably detected. |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |

| Specificity | No interference from blank or placebo at the retention time of the analyte. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of an active hydrogen on the amide group, which can lead to poor peak shape and thermal degradation in the hot injector. libretexts.org To overcome these limitations, derivatization is employed. Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable product suitable for GC analysis. libretexts.orgslideshare.net

The most common derivatization techniques for compounds containing -NH and -OH groups are silylation, acylation, and alkylation. libretexts.org For this compound, silylation is a highly effective approach. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to replace the active hydrogens on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. greyhoundchrom.com This reaction produces a less polar, more volatile, and more thermally stable TMS-derivative of the parent compound. libretexts.org

The resulting derivative can then be analyzed by a GC system, typically equipped with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification. researchgate.net

Table 3: Hypothetical GC Method Parameters for Analysis of TMS-Derivatized this compound

| Parameter | Condition | Rationale |

| Derivatization Reagent | BSTFA with 1% TMCS | A powerful silylating agent that reacts efficiently with amides. greyhoundchrom.com |

| Reaction Conditions | Heat at 70°C for 30 minutes | Ensures complete derivatization of the analyte. |

| Instrument | Agilent 7890 GC or equivalent | Standard instrumentation for routine GC analysis. |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A common, robust, low-polarity column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for GC. |

| Inlet Temperature | 250 °C | High enough to ensure rapid volatilization of the derivative without causing degradation. |

| Oven Program | Initial 150°C, ramp at 10°C/min to 280°C, hold for 5 min | A temperature gradient is used to separate the derivative from by-products and matrix components. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides sensitive quantification, while MS provides structural confirmation. researchgate.net |

| Detector Temp. | 300 °C (FID) | Prevents condensation of the analyte in the detector. |

Spectrophotometric Methods for Quantitative Analysis of the Compound in Research Samples

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb light in the UV-Vis region. mrclab.com The principle is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This compound contains chromophoric groups (the phenyl rings and the carbonyl group) that allow it to absorb UV radiation.

To perform a quantitative analysis, a pure standard of the compound is dissolved in a suitable solvent (e.g., methanol or ethanol) that does not absorb in the same region. The absorption spectrum is recorded to determine the wavelength of maximum absorbance (λmax). mrclab.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. actascientific.com The concentration of the compound in a research sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. actascientific.com This method is particularly useful for analyzing relatively simple solutions where interfering substances are minimal. analytik-jena.com

Table 4: General Parameters for Spectrophotometric Analysis

| Parameter | Description |

| Instrument | Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800) actascientific.com |

| Solvent | Methanol or Ethanol |

| Wavelength (λmax) | To be determined empirically (expected ~240-280 nm) |

| Cuvettes | 1 cm path length, quartz |

| Calibration Range | e.g., 1-20 µg/mL actascientific.com |

Table 5: Example of a Calibration Data Set for Spectrophotometric Analysis

| Standard Concentration (µg/mL) | Measured Absorbance at λmax |

| 0 (Blank) | 0.000 |

| 2.5 | 0.155 |

| 5.0 | 0.310 |

| 10.0 | 0.620 |

| 15.0 | 0.930 |

| 20.0 | 1.240 |

| Linear Regression | y = 0.062x + 0.000 (R² = 1.000) |

Strategic Sample Preparation Methodologies for Complex Research Matrices

The analysis of this compound in complex research matrices such as plasma, urine, tissue homogenates, or environmental water requires a sample preparation step. chromatographyonline.com This step is crucial to remove interfering endogenous components, concentrate the analyte, and transfer it into a solvent compatible with the subsequent analytical instrument. chemicalpapers.com Solid-Phase Extraction (SPE) is a powerful and widely used technique for this purpose. pjoes.com

SPE operates like a short liquid chromatography column, using a solid adsorbent (the stationary phase) packed into a cartridge to isolate analytes from a liquid sample. pjoes.com For a moderately nonpolar compound like this compound, a reversed-phase SPE sorbent such as C18-bonded silica (B1680970) or a polymeric sorbent (e.g., Oasis HLB) is often ideal. chemicalpapers.com The latter offers the advantage of being stable across a wide pH range and having a balanced hydrophilic-lipophilic character, allowing for the retention of a broader range of compounds. chemicalpapers.com

A typical SPE procedure involves four steps:

Conditioning: The sorbent is wetted with a solvent like methanol, followed by an equilibration step with water or a buffer matching the sample's pH. This activates the stationary phase.

Loading: The sample (often pre-treated, e.g., by pH adjustment or dilution) is passed through the cartridge. The analyte retains on the sorbent while some matrix components pass through.

Washing: A weak solvent is passed through the cartridge to wash away remaining interferences without eluting the analyte of interest.

Elution: A strong organic solvent (e.g., methanol, acetonitrile, or a mixture) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte for analysis. pjoes.com

Other techniques like liquid-liquid extraction (LLE) or more modern variations like dispersive solid-phase extraction (dSPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can also be applied depending on the specific matrix and analytical goal. mdpi.com

Table 6: Example of a Reversed-Phase SPE Protocol for Extracting this compound from an Aqueous Research Sample

| Step | Procedure | Purpose |

| 1. Sorbent Selection | Polymeric Reversed-Phase (e.g., Oasis PRiME HLB) | Provides high recovery and capacity for the analyte while removing polar interferences. lcms.cz |

| 2. Conditioning | Pass 1 mL of Methanol, followed by 1 mL of Water | To activate the C18 chains and prepare the sorbent for the aqueous sample. |

| 3. Sample Loading | Load 5 mL of pre-treated sample (e.g., acidified water) | The analyte is adsorbed onto the stationary phase. |

| 4. Washing | Pass 1 mL of 5% Methanol in Water | To remove hydrophilic impurities and salts that were retained on the sorbent. |

| 5. Elution | Pass 1 mL of Acetonitrile or Methanol | To desorb the purified analyte from the sorbent into a clean collection tube. |

| 6. Post-Elution | The eluate can be injected directly or evaporated and reconstituted in the mobile phase. | To concentrate the sample further and ensure solvent compatibility with the HPLC system. |

Future Research Directions and Unexplored Avenues

Conceptualization of Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency

The development of new and improved methods for synthesizing 4-(4-chlorophenoxy)benzamide and its analogs is a cornerstone of future research. While established methods exist, the focus is now on creating more efficient, cost-effective, and environmentally friendly synthetic routes.

Key areas of exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of synthesis. This includes exploring one-pot reactions and reducing the number of purification steps.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of benzamide (B126) derivatives.

Catalytic Innovations: The discovery and application of novel catalysts, such as metal-organic frameworks (MOFs) or nanocatalysts, could lead to higher yields and selectivity in the key bond-forming reactions. For instance, research into more efficient catalysts for the Ullmann condensation or related cross-coupling reactions to form the diaryl ether linkage is a promising avenue. nih.gov

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of various benzamide derivatives.